molecular formula C18H26N2O6S B558587 Boc-cys(Z-aminoethyl)-OH CAS No. 85003-76-5

Boc-cys(Z-aminoethyl)-OH

Cat. No. B558587
CAS RN: 85003-76-5
M. Wt: 398.5 g/mol
InChI Key: WOISIWBKIILOSH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-cys(Z-aminoethyl)-OH is a chemical compound with the CAS number 85003-76-5 . It is a protected derivative of the naturally occurring Lys analog δ-thialysine or thiosine, which can be incorporated into peptides as a Lys mimetic .


Molecular Structure Analysis

The molecular formula of Boc-cys(Z-aminoethyl)-OH is C18H26N2O6S . Its molecular weight is 398.47 g/mol .

Scientific Research Applications

Synthesis and Structure Characterization

One significant application is in the synthesis and structure characterization of polypeptides, which are crucial for understanding physiological processes and treating diseases. A study demonstrates the synthesis of Fmoc-L-Lys(Boc)-Gly-OH using di-tert-butyl dicarbonate (Boc2O) for amino protection, highlighting an experimental basis for amino protection reaction and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Photocatalytic Activity Enhancement

Compounds like Boc-cys(Z-aminoethyl)-OH are instrumental in constructing heterostructures for photocatalytic applications. For example, a study on constructing a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst with enhanced photocatalytic activity for NOx removal demonstrates the potential of such compounds in environmental remediation (G. Zhu et al., 2019).

Fluorescence Turn-On Probes

In biochemistry, BODIPY-based fluorescent probes synthesized from multi-step reactions involving Boc-protected amino acids are used to selectively detect cysteine and homocysteine, demonstrating their utility in studying biological processes and disease mechanisms (Qing Wang et al., 2018).

Enantioselective Synthesis

The use of Boc-L-Val-OH as a ligand for enantioselective synthesis, for example, in the synthesis of planar chiral ferrocenes via palladium-catalyzed annulation, underscores the role of such compounds in achieving high enantioselectivity in chemical reactions (Yan Shi et al., 2013).

Solid-Phase Peptide Synthesis

Methods and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis highlight the importance of Boc-protected amino acids in peptide synthesis, offering reliability in the synthesis of long and difficult polypeptides (Markus Muttenthaler et al., 2015).

Safety And Hazards

The safety data sheet for Boc-cys(Z-aminoethyl)-OH provides information on handling and storage, as well as first aid measures. It advises against using the substance for medicinal or household use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOISIWBKIILOSH-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(Z-aminoethyl)-OH

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